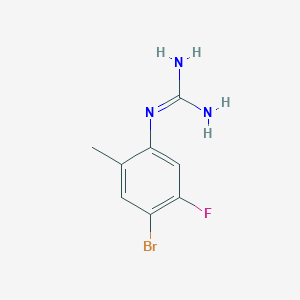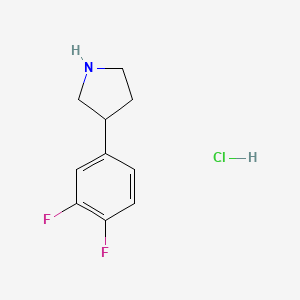
3-(3,4-Difluorophenyl)pyrrolidine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Difluorophenyl)pyrrolidine Hydrochloride is a chemical compound with the molecular formula C10H12ClF2N It is a derivative of pyrrolidine, where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluorophenyl)pyrrolidine Hydrochloride typically involves the reaction of 3,4-difluorobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions: 3-(3,4-Difluorophenyl)pyrrolidine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted phenylpyrrolidine compounds.
科学的研究の応用
3-(3,4-Difluorophenyl)pyrrolidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 3-(3,4-Difluorophenyl)pyrrolidine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
類似化合物との比較
- 3-(3,4-Dichlorophenyl)pyrrolidine Hydrochloride
- 3-(3,4-Dimethylphenyl)pyrrolidine Hydrochloride
- 3-(3,4-Difluorophenyl)piperidine Hydrochloride
Comparison: Compared to its analogs, 3-(3,4-Difluorophenyl)pyrrolidine Hydrochloride is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets. This makes it a valuable compound for various research applications.
特性
分子式 |
C10H12ClF2N |
|---|---|
分子量 |
219.66 g/mol |
IUPAC名 |
3-(3,4-difluorophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H11F2N.ClH/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H |
InChIキー |
QTTGVUFVACDMJT-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C2=CC(=C(C=C2)F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


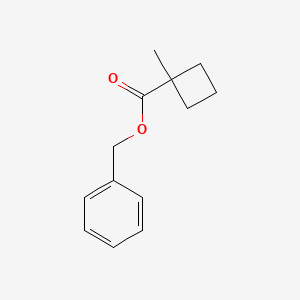


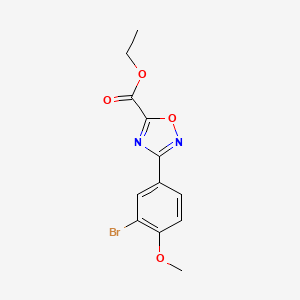
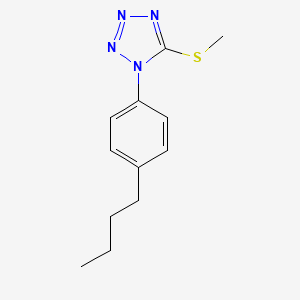
![6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13684196.png)
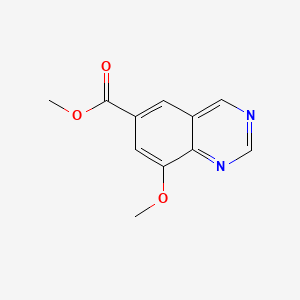
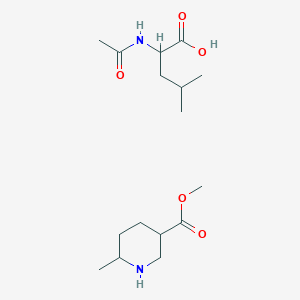
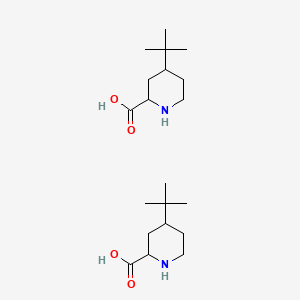
![2-[4-(tert-Butyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B13684215.png)
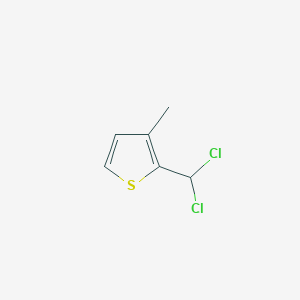
![3-Chloronaphtho[2,3-b]benzofuran](/img/structure/B13684222.png)
![6-[(6-Acetamido-4-pyrimidinyl)oxy]-N-[4-[(4-isopropyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B13684229.png)
